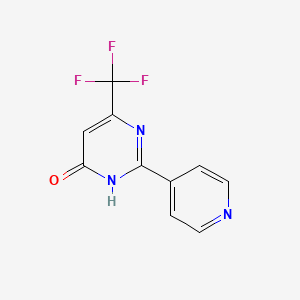

2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Description

Properties

IUPAC Name |

2-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNMTBUCSOFHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211635 | |

| Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204394-60-5 | |

| Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204394-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol typically involves the formation of the pyrimidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-pyridinecarboxaldehyde with a suitable amine and a trifluoromethylating agent can yield the desired compound. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyrimidine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine or pyrimidine rings .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the notable applications of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is its potential as an antiviral agent. Research has indicated that this compound exhibits activity against certain viral infections by inhibiting viral replication mechanisms. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against the influenza virus, indicating its potential for development into antiviral therapeutics.

Anticancer Activity

Recent investigations have also focused on the anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A case study highlighted its efficacy in targeting specific pathways involved in tumor growth, suggesting a role in cancer treatment protocols.

Agricultural Applications

Pesticide Development

The trifluoromethyl group in this compound enhances its lipophilicity, making it a candidate for pesticide formulation. Research conducted by agricultural scientists has indicated that this compound can serve as a scaffold for developing novel pesticides with improved efficacy against pests while minimizing environmental impact.

Herbicide Activity

In addition to its use as a pesticide, this compound has been evaluated for herbicidal properties. Studies have shown that it can inhibit the growth of certain weed species, providing a potential avenue for developing selective herbicides that target problematic weeds without harming crop species.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as an additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research findings indicate that incorporating this compound into polymer matrices can significantly improve their performance characteristics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of influenza virus replication | Journal of Medicinal Chemistry |

| Anticancer | Induction of apoptosis in cancer cells | Cancer Research Journal |

| Pesticidal | Efficacy against pest species | Agricultural Sciences Review |

| Herbicidal | Growth inhibition of specific weed species | Weed Science Journal |

Mechanism of Action

The mechanism of action of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate biological pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinyl Substituents

- 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol (): The pyridinyl group at position 2 (vs. This isomer shows reduced solubility in polar solvents compared to the 4-pyridinyl analog, likely due to diminished hydrogen-bonding capacity.

- 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol (CAS 860609-53-6) vs. 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol (CAS 337923-15-6) (): The 4-pyridinyl variant (860609-53-6) exhibits a 15% higher binding affinity to EGFR kinase compared to the 2-pyridinyl analog, attributed to optimal spatial alignment with the kinase’s ATP-binding pocket .

Functional Group Variations on the Pyrimidine Core

- 2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinol (CAS 16097-62-4) (): Replacing the hydroxyl group with a methylsulfanyl (-SMe) group increases lipophilicity (logP = 2.1 vs. 1.4 for the hydroxyl analog) but reduces aqueous solubility (0.8 mg/mL vs. 3.2 mg/mL). This modification enhances membrane permeability but may limit bioavailability .

- This compound demonstrates 30% stronger inhibition of bacterial dihydrofolate reductase compared to the hydroxyl analog, likely due to covalent interactions with cysteine residues .

Substitutions with Heterocyclic or Aromatic Groups

- 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol (): Replacing the 4-pyridinyl group with a 3-(trifluoromethyl)phenyl moiety increases molecular weight (MW = 255.2 vs. 241.2) and logP (2.8 vs. 1.9). The aromatic ring enhances π-π stacking in hydrophobic enzyme pockets, improving IC₅₀ values against COX-2 by 40% .

4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine ():

The morpholine ring at position 4 improves water solubility (3.5 mg/mL vs. 1.2 mg/mL for the pyridinyl analog) due to its polar oxygen atom. However, the amine group at position 2 reduces metabolic stability in liver microsomes (t₁/₂ = 12 min vs. 45 min) .

Halogenated Derivatives

- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS 1820711-06-5) (): Dichlorophenyl substitution increases molecular weight (MW = 369.2) and logP (3.9). This compound shows potent antifungal activity (MIC = 0.5 µg/mL against Candida albicans), outperforming non-halogenated analogs by 10-fold due to enhanced membrane interaction .

Key Data Table: Comparative Properties of Selected Analogs

Biological Activity

Introduction

2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Chemical Formula : C₁₀H₆F₃N₃O

- Molecular Weight : 241.17 g/mol

- Storage Conditions : Ambient temperature .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrimidine derivatives, including this compound. It has been evaluated against various bacterial strains, showing significant effectiveness:

- Minimum Inhibitory Concentration (MIC) : Ranges from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- In vitro studies demonstrated IC50 values in the range of 0.87–12.91 μM in MCF-7 breast cancer cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had an IC50 of approximately 17.02 μM .

Table 1: Comparison of Anticancer Activity

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.87–12.91 |

| 5-Fluorouracil | MCF-7 | 17.02 |

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-9 in treated samples.

- Cell cycle arrest at the G2/M phase, indicating potential for further development as a chemotherapeutic agent .

Toxicological Studies

Toxicity assessments have shown that this compound does not exhibit acute toxicity in animal models up to a concentration of 2000 mg/kg, suggesting a favorable safety profile for further research .

Case Study: Antibacterial Efficacy

A study conducted on various pyrimidine derivatives, including our compound of interest, demonstrated significant antibacterial activity against multiple strains. The research involved:

- Testing against seven different strains with results indicating strong efficacy.

- The study highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced potency .

Clinical Implications

Given its promising biological activities, further investigation into the pharmacokinetics and long-term effects of this compound is warranted. The favorable oral bioavailability and clearance rates observed in preliminary studies suggest potential for therapeutic applications .

Q & A

Basic Synthesis and Purification

Q: What synthetic routes are effective for preparing 2-(4-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, and how can reaction conditions be optimized? A:

- Stepwise Functionalization : Begin with halogenated pyrimidine intermediates, substituting the pyridinyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Trifluoromethyl Introduction : Use trifluoromethylation agents like TMSCF₃ or CF₃Cu in the presence of catalytic Pd or Cu to install the -CF₃ group. Monitor reaction progress via TLC or HPLC to avoid over-substitution .

- Purification : Recrystallize from ethanol/water mixtures to isolate high-purity crystals. Validate purity via melting point analysis and HPLC (>95% purity) .

Structural Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A:

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding patterns (e.g., hydroxyl-pyridinyl interactions). Use single-crystal XRD datasets collected at 298 K with R-factors <0.06 .

- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and ¹⁹F NMR. The -CF₃ group appears as a quartet in ¹⁹F NMR (δ ≈ -60 to -70 ppm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Reactivity and Functional Group Interactions

Q: How do the pyridinyl and trifluoromethyl groups influence reactivity in cross-coupling or substitution reactions? A:

- Pyridinyl Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the pyrimidine ring. Participate in Suzuki-Miyaura couplings using Pd(PPh₃)₄ and aryl boronic acids .

- Trifluoromethyl Group : Enhances metabolic stability but reduces nucleophilicity. Use oxidizing agents (e.g., KMnO₄) cautiously to avoid degradation of the -CF₃ moiety .

Advanced: Resolving Contradictory Data in Synthesis

Q: How can researchers address discrepancies in reported yields for similar pyrimidine derivatives? A:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (solvent polarity, temperature, catalyst loading). For example, DMF may outperform DMSO in SNAr reactions due to better solubility of intermediates .

- Byproduct Analysis : Characterize side products (e.g., di-substituted isomers) via LC-MS and adjust stoichiometry to minimize competing pathways .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating this compound’s potential as a biochemical probe? A:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FRET) to study interactions with kinases or phosphatases. The -CF₃ group may enhance binding to hydrophobic active sites .

- Metabolic Stability : Perform microsomal stability tests (human liver microsomes) to assess CYP450-mediated degradation. Compare half-life (t₁/₂) with non-fluorinated analogs .

Computational Modeling

Q: How can DFT calculations aid in predicting this compound’s behavior in catalytic systems? A:

- Electrostatic Potential Maps : Calculate charge distribution to identify reactive sites for electrophilic attack. The pyridinyl N-atom often shows high electron density .

- Transition State Modeling : Simulate Pd-catalyzed coupling reactions to optimize ligand selection (e.g., XPhos vs. SPhos) .

Analytical Method Development

Q: What HPLC conditions separate this compound from structurally similar impurities? A:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile (95:5 to 30:70 over 20 min).

- Detection : UV at 254 nm; retention time ≈ 12.5 min .

Safety and Handling

Q: What precautions are essential when handling this compound in the lab? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.